Nrf2 activator-10

説明

特性

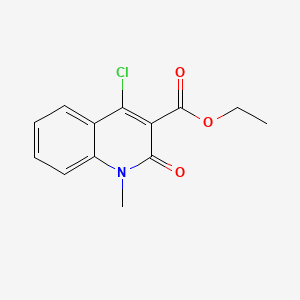

IUPAC Name |

ethyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-11(14)8-6-4-5-7-9(8)15(2)12(10)16/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJQDJGGHFNYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226419 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75483-04-4 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075483044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75483-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nrf2 Signaling Pathway and its Activators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and cytoprotective response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in detoxification, antioxidant defense, and inflammation resolution.[2] The therapeutic potential of activating the Nrf2 pathway has garnered significant interest in the context of various diseases characterized by oxidative stress and inflammation. This guide provides a comprehensive overview of the Nrf2 signaling pathway, quantitative data on key activators, and detailed experimental protocols for its investigation.

The Core Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is the principal mechanism for cellular protection against oxidative and electrophilic insults.[3] The intricate regulation of this pathway ensures a rapid and robust response to cellular stress, thereby maintaining redox homeostasis.

Key Proteins and their Domains

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A member of the Cap'n'Collar (CNC) family of basic leucine zipper (bZIP) transcription factors.[4] It is composed of several functional domains, with the Neh2 domain being critical for its interaction with Keap1.

-

Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. Keap1 contains multiple cysteine residues that act as sensors for oxidative and electrophilic stress.

Mechanism of Nrf2 Regulation

Under homeostatic conditions, two molecules of Keap1 bind to one molecule of Nrf2, leading to the ubiquitination and proteasomal degradation of Nrf2, keeping its cellular levels low. When cells are exposed to stressors like reactive oxygen species (ROS) or electrophilic compounds, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1-Cul3 E3 ligase complex, inhibiting Nrf2 ubiquitination. As a result, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.

Transcriptional Activation of Target Genes

Once in the nucleus, Nrf2 forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein. This Nrf2-Maf heterodimer then binds to the Antioxidant Response Element (ARE), a specific DNA sequence (5'-TGACnnnGC-3') located in the promoter region of Nrf2 target genes. This binding event recruits the transcriptional machinery, leading to the upregulation of a wide array of cytoprotective genes.

Downstream Target Genes and their Functions

The activation of the Nrf2 pathway leads to the coordinated expression of numerous genes that play a crucial role in cellular defense. These can be broadly categorized as:

-

Phase II Detoxifying Enzymes: Such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Glutathione S-transferases (GSTs), which are involved in the detoxification of xenobiotics and electrophiles.

-

Antioxidant Enzymes: Including Heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM), which are essential for glutathione synthesis and protection against oxidative damage.

-

Transporters: Such as the multidrug resistance-associated proteins (MRPs), which are involved in the efflux of toxins from the cell.

Quantitative Data on Nrf2 Activators

A wide range of compounds, both natural and synthetic, have been identified as activators of the Nrf2 signaling pathway. Their potency is often quantified by their half-maximal effective concentration (EC50) for inducing Nrf2-dependent gene expression, typically measured using an ARE-luciferase reporter assay.

| Activator | Chemical Class | Cell Line | EC50 (µM) | Reference |

| Synthetic Activators | ||||

| Bardoxolone Methyl (CDDO-Me) | Synthetic Triterpenoid | Vero | 0.29 | |

| CDDO-Im | Synthetic Triterpenoid | AREc32 | 0.41 | |

| tert-Butylhydroquinone (tBHQ) | Phenol | - | - | |

| Natural Phytochemicals | ||||

| Sulforaphane | Isothiocyanate | AREc32 | 33 | |

| Curcumin | Polyphenol | - | 36 | |

| Andrographolide | Diterpenoid | AREc32 | 17 | |

| trans-Chalcone | Flavonoid | AREc32 | 18 | |

| Flavone | Flavonoid | AREc32 | 42 | |

| Kahweol | Diterpene | AREc32 | 42 | |

| Cafestol | Diterpene | AREc32 | 51 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Nrf2 signaling pathway.

ARE-Luciferase Reporter Gene Assay

This assay is a common method to screen for and characterize Nrf2 activators by measuring the transcriptional activity of the Antioxidant Response Element.

Materials:

-

AREc32 cells (or other suitable cell line stably transfected with an ARE-luciferase reporter construct)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and Penicillin/Streptomycin)

-

Test compounds and positive controls (e.g., tBHQ, Sulforaphane)

-

96-well or 384-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: One day prior to the experiment, seed AREc32 cells into a 96-well or 384-well plate at a density of 3,500 cells/well in 46 µL of culture medium. Incubate overnight at 37°C in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO). Incubate for 16-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add an equal volume of luciferase reagent to each well.

-

Mix the contents by orbital shaking for approximately 15 minutes at room temperature to ensure cell lysis and signal stabilization.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescence signal of compound-treated wells to the vehicle control wells to determine the fold induction of ARE activity.

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

Materials:

-

Cells of interest (e.g., primary astrocytes, HepG2)

-

Glass coverslips or imaging-compatible plates

-

Cell culture medium

-

Test compounds and positive controls

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with test compounds or a positive control for the desired time.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the cells with PBS.

-

Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the Nrf2 (e.g., green fluorescence) and nuclear (blue fluorescence) channels.

-

Analyze the images to quantify the nuclear localization of Nrf2. An increase in the co-localization of the Nrf2 and DAPI signals indicates nuclear translocation.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the binding of Nrf2 to the ARE sequences of its target genes in vivo.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment (e.g., Bioruptor) or micrococcal nuclease

-

ChIP-grade anti-Nrf2 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Protocol:

-

Cross-linking and Cell Lysis:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine.

-

Harvest and lyse the cells to release the nuclear contents.

-

-

Chromatin Shearing:

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HMOX1, NQO1).

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment in the Nrf2-IP sample compared to the IgG control indicates Nrf2 binding to the target gene promoter.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to measure the change in mRNA expression of Nrf2 target genes following treatment with an activator.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan qPCR master mix

-

Primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with the Nrf2 activator for the desired time.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.

-

Western Blotting for Nrf2 and Keap1 Protein Levels

Western blotting is used to detect changes in the total protein levels of Nrf2 and Keap1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Lyse the cells in lysis buffer and collect the total protein.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the protein of interest to the loading control.

-

Visualizations

Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Experimental Workflow for Nrf2 Activator Screening

Caption: A typical workflow for identifying and characterizing Nrf2 activators.

Logical Relationship of Nrf2 Activation and Cellular Protection

Caption: Logical flow from Nrf2 activation to cellular protective effects.

References

- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response a… [ouci.dntb.gov.ua]

Nrf2 Activator-10: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Discovery of Nrf2 Activator-10 (Compound AI-1)

The discovery workflow for this compound can be visualized as a multi-step process:

Chemical Synthesis

This compound, with the chemical name ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and CAS number 75483-04-4, is synthesized through a multi-step process. A key precursor for this synthesis is ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The final step involves the N-methylation of this precursor.

The generalized synthetic route is depicted below:

Experimental Protocol: Synthesis of a Key Precursor (ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate)

A detailed protocol for the synthesis of the precursor, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, has been described in the literature.[1] This synthesis involves the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1]

Materials:

-

ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Benzyltriethylammonium chloride

-

Acetonitrile

-

Phosphoryl chloride

-

Ethyl ether

-

Acetic acid solution

Procedure:

-

In a round bottom flask, dissolve ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and benzyltriethylammonium chloride in acetonitrile.

-

With continuous stirring, add phosphoryl chloride dropwise to the mixture.

-

Stir the reaction mixture under reflux for 24 hours.

-

After cooling, extract the product with ethyl ether to yield a mixture containing ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

The intermediate of interest, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is obtained in high yield (>98%) after treating the dichlorinated compound with an acetic acid solution.[1]

Note: The subsequent N-methylation step to yield the final product, this compound, would require a suitable methylating agent and reaction conditions, which are not detailed in the provided search results.

Mechanism of Action

This compound functions by modulating the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps the cellular levels of Nrf2 low.

This compound is an electrophilic molecule that covalently modifies a specific cysteine residue (Cys151) on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Cul3 ubiquitin ligase complex. As a result, Nrf2 is no longer targeted for degradation, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Furthermore, the activity of this compound has been shown to be dependent on the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2]

The signaling pathway is illustrated below:

Quantitative Data

The biological activity of this compound has been characterized in various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 2.7 µM | IMR-32 (human neuroblastoma) | ARE-luciferase reporter assay | |

| ARE-luciferase Activity | 31.4-fold induction at 10 µM | IMR-32 | ARE-luciferase reporter assay | |

| Toxicity | No significant toxicity up to 32 µM | IMR-32 | Cell viability assay |

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay is a common method to screen for and characterize Nrf2 activators.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple copies of the ARE sequence. When Nrf2 is activated and binds to the ARE, it drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of Nrf2 activation.

General Protocol:

-

Cell Culture: Plate cells (e.g., IMR-32) stably transfected with an ARE-luciferase reporter construct in a multi-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.

-

Luminometry: Add a luciferase substrate solution to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value.

Western Blot Analysis for Nrf2 and Downstream Targets

This technique is used to assess the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1) following treatment with an activator.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

General Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2 or a target protein.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

References

The Role of Nrf2 Activators in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) has emerged as a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. This orchestrated response enhances the cell's capacity to neutralize ROS and detoxify harmful substances.

This technical guide provides an in-depth overview of the role of Nrf2 activators in combating oxidative stress, with a focus on the underlying signaling pathways, key experimental methodologies for their evaluation, and a summary of their quantitative effects. While the fictitious "Nrf2 activator-10" is used as a placeholder, this document draws upon data from well-characterized Nrf2 activators such as sulforaphane (SFN), dimethyl fumarate (DMF), and tert-butylhydroquinone (tBHQ) to provide a comprehensive and technically robust resource for researchers and drug development professionals.

The Nrf2-Keap1 Signaling Pathway in Oxidative Stress

The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. The following diagram illustrates the core signaling cascade.

Under homeostatic conditions, Keap1 acts as an adaptor protein for the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of Nrf2. Upon exposure to oxidative stress or Nrf2 activators, critical cysteine residues on Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.

Quantitative Effects of Nrf2 Activators

The activation of the Nrf2 pathway by various compounds leads to a quantifiable upregulation of its target genes and a subsequent reduction in oxidative stress markers. The following tables summarize the dose- and time-dependent effects of well-characterized Nrf2 activators.

Table 1: Induction of Nrf2 Target Gene Expression by Sulforaphane (SFN)

| Cell Line | Concentration (µM) | Treatment Time (h) | Target Gene | Fold Induction (mRNA) | Reference |

| Murine Microglial Cells | 5 | 6 | NQO1 | 10.69 | |

| Murine Microglial Cells | 5 | 6 | HO-1 | 7.50 | |

| Murine Microglial Cells | 5 | 6 | GCLC | 2.35 | |

| Human Prostate Cancer Cells (LNCaP) | 10 | 24 | NQO1 | >2 | |

| Human Prostate Cancer Cells (LNCaP) | 25 | 24 | NQO1 | >2 | |

| Human Airway Mucosa (in vivo) | 102 µmol (oral dose) | - | NQO1 | ~2 | |

| Rat Lymphocytes (in vivo) | - | 2 | NQO1 | ~2.5 | |

| Rat Lymphocytes (in vivo) | - | 2 | HO-1 | ~1.5 |

Table 2: Induction of Nrf2 Target Gene Expression by Dimethyl Fumarate (DMF)

| Cell Line | Concentration (µM) | Treatment Time (h) | Target Gene | Fold Induction (Protein) | Reference |

| Human Retinal Endothelial Cells (HREC) | 10 | 6 | Nrf2 | >1.5 | |

| Human Retinal Endothelial Cells (HREC) | 50 | 6 | Nrf2 | ~2.5 | |

| Human Retinal Endothelial Cells (HREC) | 10 | 6 | HO-1 | ~2 | |

| Human Retinal Endothelial Cells (HREC) | 50 | 6 | HO-1 | ~4 | |

| HEK293 Cells | 10 | 12 | Nrf2 (nuclear) | 4.5 | |

| Human Coronary Smooth Muscle Cells | 10 | 48 | NQO1 | 2.0 |

Table 3: Induction of ARE-Luciferase Reporter Activity by tert-Butylhydroquinone (tBHQ)

| Cell Line | Concentration (µM) | Treatment Time (h) | Fold Induction (Luciferase Activity) | Reference |

| MDA-MB-231 Breast Cancer Cells | 100 | 18 | ~12 (with ARE) | |

| MDA-MB-231 Breast Cancer Cells | 100 | 18 | ~2 (without ARE) | |

| Cortical Astrocytes | 3 | 24 | ~2 | |

| Cortical Astrocytes | 10 | 24 | ~4 | |

| Cortical Astrocytes | 30 | 24 | ~6 |

Table 4: Reduction of Reactive Oxygen Species (ROS) by Nrf2 Activators

| Cell Line | Activator | Concentration (µM) | Pre-treatment Time (h) | Oxidative Stressor | % Reduction in ROS | Reference |

| Human Granulosa Cells | SFN | 10 | 22 | H₂O₂ (200 µM) | ~26% | |

| Human Keratinocytes (HaCaT) | Tomentosin | 10 | 24 | Basal | ~40% | |

| Human Keratinocytes (HaCaT) | Tomentosin | 10 | 24 | TBHP (55 µM) | ~50% | |

| Mouse Astrocytes | DMF | - | - | IL-1β + IFNγ | Significant reduction | |

| Human Astrocytes | DMF | - | - | IL-1β + IFNγ | Significant reduction |

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate assessment of Nrf2 activation and its downstream effects on oxidative stress. This section provides comprehensive protocols for key assays.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol details the immunofluorescent staining of Nrf2 to visualize and quantify its translocation from the cytoplasm to the nucleus upon treatment with an activator.

-

Cell Seeding:

-

Seed cells (e.g., HEK293, HeLa, or primary astrocytes) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Treat the cells with the Nrf2 activator at various concentrations and for different time points. Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against Nrf2 in the blocking buffer according to the manufacturer's recommendation.

-

Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.

-

Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the Nrf2 (green fluorescence) and nuclei (blue fluorescence) channels.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of Nrf2 in the nucleus and cytoplasm using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence intensity indicates the extent of Nrf2 translocation.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Nrf2 by using a reporter plasmid containing a luciferase gene under the control of an ARE promoter.

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HepG2, MCF7) in a 24-well plate.

-

When cells reach 70-80% confluency, co-transfect them with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the Nrf2 activator at various concentrations. Include a vehicle control.

-

Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luciferase Activity Measurement (Dual-Luciferase Assay):

-

Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) to each well and measure the luminescence using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent (to quench the firefly luciferase and activate the Renilla luciferase) to each well and measure the luminescence again.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

Express the results as fold induction relative to the vehicle-treated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment:

-

Seed cells in a black-walled 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the Nrf2 activator for the desired time.

-

Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂, tert-butyl hydroperoxide) for a specific duration. Include control wells with and without the stressor and activator.

-

-

DCFH-DA Staining:

-

Remove the medium and wash the cells with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA

-

An In-depth Technical Guide to the Core Target Genes of Nrf2 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary target genes induced by the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Given that "Nrf2 activator-10" is a non-specific term, this document will focus on the well-characterized Nrf2 activator, sulforaphane, as a representative agent to elucidate the core transcriptional targets of this critical cytoprotective pathway.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds, such as sulforaphane, react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[1]

Core Nrf2 Target Genes

Activation of the Nrf2 pathway leads to the coordinated upregulation of a battery of cytoprotective genes. These genes can be broadly categorized into those involved in antioxidant synthesis and regeneration, detoxification of xenobiotics, and maintenance of cellular redox homeostasis. The core target genes consistently induced by Nrf2 activators like sulforaphane include:

-

Heme Oxygenase 1 (HMOX1) : An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1) : A flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and the generation of reactive oxygen species (ROS).

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) and Glutamate-Cysteine Ligase Modifier Subunit (GCLM) : These two subunits form the glutamate-cysteine ligase enzyme, which is the rate-limiting step in the synthesis of the major intracellular antioxidant, glutathione (GSH).

-

Thioredoxin Reductase 1 (TXNRD1) : A key enzyme in the thioredoxin system, which is involved in redox signaling and the reduction of oxidized proteins.

-

Glutathione S-Transferases (GSTs) : A superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.

Quantitative Analysis of Nrf2 Target Gene Induction by Sulforaphane

The induction of Nrf2 target genes by sulforaphane is both dose- and time-dependent. The following tables summarize the quantitative changes in mRNA expression of core Nrf2 target genes in response to sulforaphane treatment in various cell lines.

Table 1: Dose-Dependent Induction of Nrf2 Target Gene mRNA Expression by Sulforaphane

| Gene | Cell Line | Sulforaphane Concentration (µM) | Fold Change (vs. Control) | Reference |

| HMOX1 | PAM212 | 3 | 8.1 | |

| NQO1 | PAM212 | 3 | 2.5 | |

| GCLM | LNCaP | 15 | ~4 | |

| TXNRD1 | LNCaP | 15 | ~3 |

Table 2: Time-Dependent Induction of Nrf2 Target Gene mRNA Expression by Sulforaphane

| Gene | Cell Line | Sulforaphane Concentration (µM) | Time (hours) | Fold Change (vs. Control) | Reference |

| HMOX1 | A2780 | 20 | 24 | ~3.5 | |

| NQO1 | A2780 | 20 | 24 | ~4 | |

| GCLC | A2780 | 20 | 24 | ~3 | |

| NRF2 | A2780 | 20 | 6 | ~2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activation of Nrf2 and the induction of its target genes.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol is for the analysis of mRNA expression levels of Nrf2 target genes.

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of sulforaphane or vehicle control for the desired time points.

-

RNA Extraction : Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction Setup : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (HMOX1, NQO1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.

-

qPCR Cycling Conditions : Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot Analysis for Nrf2 Target Protein Expression

This protocol is for the detection and quantification of Nrf2 target protein levels.

-

Cell Culture and Treatment : Treat cells with sulforaphane as described for the qPCR protocol.

-

Protein Extraction : Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for HMOX1, NQO1, GCLC, GCLM, or Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis : Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) for Nrf2-DNA Binding

This protocol is for determining the in vivo binding of Nrf2 to the promoter regions of its target genes.

-

Cell Culture and Treatment : Treat cells with sulforaphane to induce Nrf2 nuclear translocation.

-

Cross-linking : Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation :

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution : Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking : Reverse the protein-DNA cross-links by heating at 65°C.

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Analysis : Analyze the purified DNA by qPCR using primers designed to amplify the ARE-containing promoter regions of the target genes.

Visualizations

The following diagrams illustrate the Nrf2 signaling pathway and the experimental workflows described in this guide.

Caption: Nrf2 Signaling Pathway Activation by Sulforaphane.

Caption: Quantitative Real-Time PCR (qPCR) Workflow.

Caption: Western Blot Workflow.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

References

Technical Guide: PI3K-Dependent Induction by Nrf2 Activator-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, or through the activation of upstream signaling cascades such as the PI3K/Akt pathway, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes through binding to the Antioxidant Response Element (ARE).

Data Presentation

| Parameter | Value | Cell Line | Reference |

| EC50 for ARE Activation | 2.7 µM | IMR-32 (Human Neuroblastoma) |

Table 2: Representative Dose-Response Data for a PI3K-Dependent Nrf2 Activator (Sulforaphane)

This table provides illustrative data on the dose-dependent effects of sulforaphane on Nrf2 target gene expression and activity. The specific fold-changes can vary based on the cell type and experimental conditions.

| Concentration | Nrf2 Nuclear Translocation (Fold Change) | NQO1 mRNA Expression (Fold Change) | HO-1 Protein Expression (Fold Change) |

| 1 µM | 1.5 | 2.0 | 1.8 |

| 5 µM | 3.2 | 5.5 | 4.0 |

| 10 µM | 5.0 | 8.0 | 6.5 |

| 20 µM | 4.8 | 7.5 | 6.2 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the PI3K-dependent activation of Nrf2 by compounds such as Nrf2 Activator-10.

Disclaimer: These are generalized protocols and may require optimization for specific cell lines and experimental setups.

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter plasmid (e.g., pGL4.37[luc2P/ARE/Hygro])

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)

-

Mammalian cell line of interest (e.g., IMR-32, HEK293T)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine 3000)

-

PI3K inhibitor (e.g., LY294002)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

-

Treatment:

-

For PI3K dependency testing, pre-treat a subset of wells with a PI3K inhibitor (e.g., 10 µM LY294002) for 1 hour.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.7, 5, 10 µM) for 12-24 hours. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.

Western Blot for Phospho-Akt (Ser473) and Nuclear Nrf2

This protocol is for detecting the activation of the PI3K pathway (via phosphorylation of Akt) and the subsequent translocation of Nrf2 to the nucleus.

Materials:

-

Cell line of interest

-

PI3K inhibitor (e.g., LY294002)

-

Nuclear and cytoplasmic extraction kit

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271)

-

Rabbit anti-Akt (pan) (e.g., Cell Signaling Technology #4691)

-

Rabbit anti-Nrf2

-

Mouse anti-Lamin B1 (nuclear marker)

-

Mouse anti-α-tubulin (cytoplasmic marker)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. For PI3K inhibition, pre-treat with LY294002.

-

Protein Extraction:

-

For Phospho-Akt: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For Nuclear Nrf2: Perform subcellular fractionation using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the appropriate loading control (total Akt for p-Akt; Lamin B1 for nuclear Nrf2).

Mandatory Visualizations

Signaling Pathway of PI3K-Dependent Nrf2 Activation by this compound

Nrf2 activator-10 effects on antioxidant response element (ARE)

An in-depth guide to the effects of Nrf2 activators on the Antioxidant Response Element (ARE), with a focus on the well-characterized activator, Sulforaphane.

Abstract

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes. This regulation is mediated through the binding of Nrf2 to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This technical guide provides a detailed overview of the mechanism of action of Nrf2 activators, with a specific focus on Sulforaphane as a model compound, and their effects on the ARE. It includes a summary of quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Nrf2-Keap1 Signaling Pathway and Activator-Induced ARE Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low.

The activation of the Nrf2 pathway by activators like Sulforaphane occurs through the modification of specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, inhibiting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is stabilized and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense, detoxification, and anti-inflammatory responses.

Figure 1: Nrf2-Keap1 signaling pathway activation.

Quantitative Effects of Nrf2 Activators on ARE-Mediated Gene Expression

The activation of Nrf2 and subsequent binding to the ARE leads to a significant upregulation of its target genes. The following tables summarize the quantitative effects of Sulforaphane on ARE-luciferase reporter activity and the expression of key Nrf2 target genes.

Table 1: Effect of Sulforaphane on ARE-Luciferase Reporter Activity

| Cell Line | Sulforaphane Concentration (µM) | Incubation Time (hours) | Fold Induction of Luciferase Activity (Mean ± SD) | Reference |

| HepG2 | 5 | 24 | 4.2 ± 0.5 | |

| HepG2 | 10 | 24 | 8.9 ± 1.1 | |

| ARPE-19 | 10 | 16 | 3.5 ± 0.3 | |

| ARPE-19 | 20 | 16 | 6.8 ± 0.7 |

Table 2: Effect of Sulforaphane on Nrf2 Target Gene Expression (mRNA levels)

| Gene | Cell Line | Sulforaphane Concentration (µM) | Incubation Time (hours) | Fold Change in mRNA Expression (Mean ± SD) | Reference |

| NQO1 | HaCaT | 10 | 6 | 3.1 ± 0.4 | |

| NQO1 | HaCaT | 10 | 12 | 5.2 ± 0.6 | |

| HMOX1 | HaCaT | 10 | 6 | 4.5 ± 0.5 | |

| HMOX1 | HaCaT | 10 | 12 | 8.7 ± 1.0 | |

| GCLC | BEAS-2B | 5 | 24 | 2.8 ± 0.3 | |

| GCLC | BEAS-2B | 10 | 24 | 4.9 ± 0.6 |

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay is a common method to quantify the activation of the Nrf2-ARE signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HepG2) in a 24-well plate at a density of 1 x 105 cells per well and allow them to adhere overnight.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment with Nrf2 Activator:

-

After 24 hours of transfection, replace the medium with fresh medium containing the Nrf2 activator (e.g., Sulforaphane) at various concentrations or a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 16-24 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold induction relative to the vehicle-treated control.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to measure the changes in mRNA expression levels of Nrf2 target genes following treatment with an activator.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT) in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with the Nrf2 activator (e.g., Sulforaphane) or a vehicle control for the desired time points.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) and gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, β-actin).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Express the results as fold change relative to the vehicle-treated control.

-

An In-depth Technical Guide to the Cellular Functions of Nrf2 Activator-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Cellular Functions and Mechanism of Action

Nrf2 activator-10 is a pivotal tool for investigating the cellular antioxidant response. Its primary function is to upregulate the Nrf2 signaling pathway, which plays a crucial role in protecting cells from various stressors.

Nrf2 Activation via Keap1 Modification

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1]

This compound is an electrophilic molecule that directly interacts with Keap1. Biochemical studies have demonstrated that it covalently modifies a specific cysteine residue, Cys151, on the Keap1 protein.[1] This modification disrupts the structural integrity of the Keap1-Cul3 complex, impairing its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1]

PI3K-Dependent Induction of Antioxidant Response Element (ARE)

The activity of this compound is also linked to the Phosphoinositide 3-kinase (PI3K) pathway. While the precise mechanism of this dependency is not fully elucidated for this specific compound, the PI3K/Akt signaling cascade is known to play a role in the regulation of Nrf2, potentially by phosphorylating Nrf2 and influencing its nuclear accumulation.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]) and enzymes involved in glutathione synthesis and metabolism.[1]

Protection Against Oxidative Stress-Induced Apoptosis

A key cellular function of this compound is the protection of cells against oxidative damage. By upregulating the expression of antioxidant enzymes, it enhances the cell's capacity to neutralize reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This protective effect has been demonstrated by the ability of this compound to shield cells from H₂O₂-induced apoptosis.

Quantitative Data Presentation

| Parameter | Value | Cell Line | Assay | Reference |

| EC₅₀ for ARE Induction | 2.7 µM | IMR-32 (human neuroblastoma) | ARE-dependent luciferase reporter assay | [1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

References

Nrf2 Activator-10 in Cancer Cell Lines: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. However, upon exposure to stressors, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes. While the activation of Nrf2 is a promising strategy for chemoprevention, its role in established cancers is more complex, with evidence suggesting that constitutive Nrf2 activation can promote cancer cell survival and chemoresistance.

Sulforaphane (SFN) as a Representative Nrf2 Activator

Sulforaphane exerts its biological effects primarily through the activation of the Nrf2 signaling pathway. By reacting with specific cysteine residues on Keap1, SFN disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the subsequent transcription of its target genes. These genes encode for a variety of antioxidant and phase II detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Quantitative Data on the Effects of Sulforaphane in Cancer Cell Lines

The following tables summarize the quantitative effects of Sulforaphane on viability and Nrf2 target gene expression in various cancer cell lines.

Table 1: IC50 Values of Sulforaphane in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Breast | MCF-7 | 12.5 - 54 | 24 - 96 | |

| Breast | MDA-MB-231 | 19.35 - 115.7 | 24 - 96 | |

| Breast | SK-BR-3 | ~20 | 24 | |

| Breast | MDA-MB-468 | ~20 | 24 | |

| Prostate | PC-3 | ~15-20 | 48 | |

| Prostate | DU145 | ~15-30 | 48-72 | |

| Prostate | 22Rv1 | ~10-20 | 24 | |

| Lung | A549 | 15.47 | 24 | |

| Pancreatic | MIA PaCa-2 | ~10-20 | 48 | |

| Pancreatic | PANC-1 | ~10-20 | 48 | |

| Kidney | 769-P | 11.2 | 48 | |

| Liver | HepG2 | ~15-20 | 48 | |

| Liver | Huh-7 | ~15-20 | 48 |

Table 2: Induction of Nrf2 Target Genes by Sulforaphane in Cancer Cell Lines

| Cell Line | Gene | Treatment | Fold Induction (mRNA) | Fold Induction (Protein) | Citation |

| TRAMP C1 (Prostate) | Nrf2 | 2.5 µM SFN, 5 days | ~2.5 | ~2.0 | |

| TRAMP C1 (Prostate) | NQO1 | 2.5 µM SFN, 5 days | ~4.0 | ~3.5 | |

| HepG2 (Liver) | NQO1 | SFN | Significant Upregulation | Not specified | |

| HepG2 (Liver) | HMOX1 (HO-1) | SFN | Significant Upregulation | Not specified | |

| Huh-7 (Liver) | NQO1 | SFN | Significant Upregulation | Not specified | |

| Huh-7 (Liver) | HMOX1 (HO-1) | SFN | Significant Upregulation | Not specified | |

| UMSCC-22A (Head and Neck) | NQO1 | 10 µM SFN, 4 hours | ~12 | Not specified | |

| UMSCC-22A (Head and Neck) | GCLC | 10 µM SFN, 4 hours | ~4 | Not specified | |

| MCF10A (Breast, non-tumorigenic) | AKR1C1 | 15 µM SFN | Upregulated | Upregulated | |

| MCF10A (Breast, non-tumorigenic) | NQO1 | 15 µM SFN | Upregulated | Upregulated |

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activation by Sulforaphane

Neuroprotective Properties of Nrf2 Activator-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuroprotective properties and mechanism of action of Nrf2 Activator-10, a novel therapeutic candidate. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, and its activation is a promising strategy for combating oxidative stress-mediated neuronal damage in a range of neurodegenerative diseases.[1][2][3][4] This document details the preclinical data for this compound, including its efficacy in cellular models of neurotoxicity, its molecular mechanism of action, and standardized protocols for its evaluation.

Introduction to Nrf2-Mediated Neuroprotection

The central nervous system is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. Oxidative damage is a key pathological feature of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2] The Nrf2 signaling pathway plays a critical role in cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), proteins involved in glutathione synthesis, and other detoxifying enzymes.

This compound is a potent and selective small molecule activator of the Nrf2 pathway. Its therapeutic potential lies in its ability to augment the endogenous antioxidant defense mechanisms of neuronal cells, thereby conferring resistance to oxidative insults.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in various in vitro models of neuronal stress. The following tables summarize the key efficacy data.

Table 1: In Vitro Neuroprotection against Oxidative Stress

| Cell Line | Stressor | This compound Concentration | % Increase in Cell Viability (Mean ± SD) |

| SH-SY5Y | 100 µM H₂O₂ | 1 µM | 45 ± 5% |

| SH-SY5Y | 100 µM H₂O₂ | 10 µM | 85 ± 8% |

| Primary Cortical Neurons | 50 µM Glutamate | 1 µM | 50 ± 6% |

| Primary Cortical Neurons | 50 µM Glutamate | 10 µM | 92 ± 10% |

Table 2: Induction of Nrf2 Target Gene Expression

| Cell Line | Treatment | Fold Increase in HO-1 mRNA (Mean ± SD) | Fold Increase in NQO1 mRNA (Mean ± SD) |

| Astrocytes | 1 µM this compound (24h) | 8.5 ± 1.2 | 6.2 ± 0.9 |

| Astrocytes | 10 µM this compound (24h) | 15.2 ± 2.1 | 11.8 ± 1.5 |

| Microglia | 1 µM this compound (24h) | 7.9 ± 1.1 | 5.8 ± 0.7 |

| Microglia | 10 µM this compound (24h) | 13.5 ± 1.9 | 10.1 ± 1.3 |

Mechanism of Action: Nrf2 Signaling Pathway

This compound functions by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation. This initiates the transcription of ARE-dependent genes, bolstering the cell's antioxidant capacity.

Figure 1: Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment

-

SH-SY5Y Neuroblastoma Cells: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates for viability assays or 6-well plates for gene expression analysis.

-

Primary Cortical Neurons: Cortices are dissected from embryonic day 18 rat pups. Tissues are dissociated and plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound at the indicated concentrations for 24 hours prior to the addition of the oxidative stressor (H₂O₂ or glutamate) for a further 24 hours.

Cell Viability Assay (MTT Assay)

-

Following treatment, the culture medium is removed.

-

100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Plates are incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from cells using a suitable RNA isolation kit.

-

cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green master mix and gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Nrf2 Nuclear Translocation Assay

-

Cells are grown on glass coverslips and treated with this compound.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Non-specific binding is blocked with 5% bovine serum albumin (BSA).

-

Cells are incubated with a primary antibody against Nrf2 overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted and imaged using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective properties of a novel Nrf2 activator.

Figure 2: Experimental Workflow for Nrf2 Activator Drug Discovery.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models by potently and selectively activating the Nrf2 signaling pathway. The data presented in this technical guide support its further development as a therapeutic agent for neurodegenerative diseases characterized by oxidative stress. The provided experimental protocols offer a standardized framework for the continued investigation of Nrf2 activators.

References

Methodological & Application

Application Notes and Protocols for Nrf2 Activator-10 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel Nrf2 activator, hereafter referred to as Nrf2 Activator-10 (NA-10), in a cell culture setting. The protocols herein detail methods to assess the efficacy and mechanism of action of NA-10 in activating the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Introduction to the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular response to oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][3] This process keeps the cellular levels of Nrf2 low.

Upon exposure to oxidative stress or chemical inducers, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The activation of these genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Given its role in cellular protection, the Nrf2 pathway is a significant therapeutic target for a variety of diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Core Experimental Protocols

This section outlines the key experiments to characterize the activity of this compound. It is recommended to use a cell line responsive to oxidative stress, such as the human hepatoma cell line HepG2 or the human lung adenocarcinoma cell line A549.

Determination of Optimal Concentration of this compound using a Cell Viability Assay

Objective: To determine the concentration range of NA-10 that does not induce cytotoxicity, which is crucial for interpreting the results of subsequent functional assays.

Methodology: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of NA-10 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of NA-10. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

| NA-10 Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 | 100 |

| 0.1 | 1.23 | 98.4 |

| 1 | 1.26 | 100.8 |

| 5 | 1.24 | 99.2 |

| 10 | 1.21 | 96.8 |

| 25 | 1.15 | 92.0 |

| 50 | 0.98 | 78.4 |

| 100 | 0.65 | 52.0 |

Quantification of Nrf2 Transcriptional Activity using an ARE-Luciferase Reporter Assay

Objective: To quantify the ability of NA-10 to activate the transcriptional activity of Nrf2.

Methodology:

-

Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with non-toxic concentrations of NA-10 (determined from the cell viability assay) for 16-24 hours. Include a vehicle control and a known Nrf2 activator (e.g., 10 µM Sulforaphane) as a positive control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Data Presentation:

| Treatment | Normalized Luciferase Activity | Fold Induction |

| Vehicle Control | 15,234 | 1.0 |

| NA-10 (1 µM) | 45,702 | 3.0 |

| NA-10 (5 µM) | 121,872 | 8.0 |

| NA-10 (10 µM) | 243,744 | 16.0 |